3-Butyl-1,3-oxazolidin-2-one
Description
Overview of Oxazolidinone Ring Systems in Chemical Research
The oxazolidinone core is a five-membered heterocyclic ring structure containing both nitrogen and oxygen atoms. Specifically, the 1,3-oxazolidin-2-one isomer is characterized by a carbonyl group at the C2 position. This structural motif is a cornerstone in both medicinal and synthetic organic chemistry. researchgate.net In medicinal chemistry, the oxazolidinone ring is recognized for its metabolic stability and its ability to act as a bioisostere for less stable groups like carbamates. wikipedia.org This has led to its incorporation into a range of biologically active molecules, most notably in the last generation of antibiotics. nih.gov
The stability of the oxazolidinone ring, combined with its rigid conformational structure, makes it an excellent scaffold for the precise spatial arrangement of functional groups. This property is extensively exploited in drug design to optimize interactions with biological targets. Furthermore, the synthetic accessibility and the potential for diverse substitution on the ring system have made oxazolidinones a popular framework for chemical exploration. researchgate.net
Significance of N-Substituted Oxazolidin-2-ones in Advanced Organic Synthesis
The true synthetic prowess of the 1,3-oxazolidin-2-one scaffold is most evident in its N-substituted derivatives, particularly in the realm of asymmetric synthesis. When a chiral substituent is attached to the nitrogen atom (N3 position), the resulting compound can serve as a powerful "chiral auxiliary." These auxiliaries, famously developed and popularized as Evans auxiliaries, are instrumental in controlling the stereochemical outcome of chemical reactions. nist.gov
By temporarily attaching an N-acyl oxazolidinone to a prochiral substrate, chemists can direct the approach of reagents from a specific face of the molecule due to steric hindrance provided by the auxiliary's substituents. This strategy allows for the highly diastereoselective formation of new stereocenters in reactions such as aldol (B89426) condensations, alkylations, and Diels-Alder reactions. nist.gov After the desired transformation, the chiral auxiliary can be cleaved from the product and often recovered for reuse, making the process efficient and economical. This methodology has become a fundamental tool for the enantioselective synthesis of complex natural products and chiral pharmaceuticals.
Contextualizing 3-Butyl-1,3-oxazolidin-2-one within Contemporary Heterocyclic Chemistry
This compound is a specific N-substituted derivative where a butyl group is attached to the nitrogen atom of the oxazolidin-2-one ring. Unlike the chiral auxiliaries discussed previously, which typically feature bulky, stereodirecting groups, the simple n-butyl chain renders this molecule achiral. Its significance, therefore, lies not in asymmetric induction but in its physicochemical properties and its role as a specialized solvent or building block.
The synthesis of N-alkyl oxazolidinones like the 3-butyl derivative can be achieved through several established routes, often involving the reaction of 2-aminoethanol with a suitable carbonyl source, followed by N-alkylation, or by reacting a primary amine like butylamine (B146782) with ethylene (B1197577) carbonate.
While not a chiral auxiliary, this compound has found a niche in modern materials science. Its polar aprotic nature, combined with good chemical and thermal stability, makes it a candidate for specialized applications. A notable example is its potential use as a component in electrolyte formulations for lithium-ion batteries. In this context, it can function as a solvent or an additive to improve the performance and safety of the battery by influencing the properties of the solid-electrolyte interphase (SEI) on the electrodes. This application highlights a shift in the use of oxazolidinone scaffolds from purely synthetic tools to functional components in advanced materials.
Below is a table summarizing the key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₇H₁₃NO₂ |
| Molecular Weight | 143.18 g/mol |
| CAS Number | 23288-01-9 |
| Appearance | Liquid (at standard conditions) |
| Density | ~1.038 g/cm³ |
| Boiling Point | ~287.7 °C at 760 mmHg |
| Refractive Index | ~1.459 |
Structure
3D Structure
Properties
CAS No. |
23288-01-9 |
|---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
3-butyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H13NO2/c1-2-3-4-8-5-6-10-7(8)9/h2-6H2,1H3 |
InChI Key |
NTLVIXAKEULZBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCOC1=O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Butyl 1,3 Oxazolidin 2 One and Analogues
Cyclization Reactions for Oxazolidinone Ring Formation
The formation of the oxazolidinone ring is the cornerstone of synthesizing 3-butyl-1,3-oxazolidin-2-one and related compounds. Several cyclization strategies have been devised, each offering distinct advantages in terms of starting materials, reaction conditions, and achievable molecular diversity.
Amine-Carbonyl Cyclocondensation Approaches
Cyclocondensation reactions between an amine and a carbonyl-containing species represent a fundamental approach to the oxazolidinone core. These methods often involve the reaction of a β-amino alcohol with a carbonyl source, such as phosgene (B1210022) or its derivatives, leading to the formation of the five-membered ring. nih.govbeilstein-journals.org The versatility of this approach allows for the introduction of various substituents on both the nitrogen and the carbon backbone of the oxazolidinone ring.
Microwave-assisted synthesis has been explored as an efficient method for the preparation of oxazolidin-2-one derivatives from urea (B33335) and ethanolamine. organic-chemistry.org This technique often leads to shorter reaction times and improved yields compared to conventional heating.
Diamine and Dicarboxylic Acid/Ester Cyclizations
An alternative strategy for constructing the oxazolidinone ring involves the cyclization of molecules containing both amine and carboxylic acid or ester functionalities. While less common for the direct synthesis of this compound, this approach is relevant in the broader context of heterocyclic synthesis. For instance, the reaction of 1,2-diamines with five-membered cyclic carbonates can lead to the formation of 2-imidazolidinones, a related class of heterocycles. rsc.orgresearchgate.net The principles of this transesterification reaction, where an amine displaces an alcohol from a carbonate, can be conceptually extended to the synthesis of oxazolidinones from β-aminoalcohols and cyclic carbonates. rsc.orgresearchgate.net
Epoxide Ring-Opening and Subsequent Cyclization Strategies
The use of epoxides as three-carbon synthons is a powerful and widely employed strategy for the synthesis of oxazolidinones. This approach typically involves the ring-opening of an epoxide by an amine or a related nitrogen nucleophile, followed by an intramolecular cyclization to form the oxazolidinone ring.
Transformations Involving Glycidol and Substituted Epoxides
Glycidol and its substituted derivatives are common starting materials for this synthetic route. The reaction of an aniline (B41778) with glycidol, for example, yields an amino-diol that can be further cyclized to form the oxazolidinone ring. nih.gov The solid-phase synthesis of oxazolidinones has been achieved through the cycloaddition of resin-bound epoxides with isocyanates. acs.orgnih.gov This method allows for the generation of diverse libraries of oxazolidinone-containing compounds for drug discovery purposes. acs.orgnih.gov
The reaction of primary amines with halomethyloxiranes in the presence of a carbonate salt and a base provides a convenient route to N-substituted oxazolidinones. nih.govnih.gov A proposed mechanism involves the formation of an oxazinanone intermediate, which then rearranges to the more stable oxazolidinone. nih.gov
Nucleophilic Reactivity of Carbonate Species in Cascade Syntheses
Recent advancements have demonstrated the utility of carbonate species as nucleophiles in cascade reactions for oxazolidinone synthesis. A notable example is the use of tert-butyl carbonate as a nucleophile in a Boc₂O-mediated epoxide ring-opening cascade to produce 5-(hydroxymethyl)oxazolidin-2-ones. nih.govacs.orgacs.orgnih.gov This reaction proceeds via an intermolecular nucleophilic epoxide ring-opening by the tert-butyl carbonate, followed by an intramolecular acyl substitution to yield the oxazolidinone. acs.orgresearchgate.net The presence of a base like triethylamine (B128534) (Et₃N) is often crucial for achieving high yields. nih.govacs.orgacs.orgnih.gov
| Reactants | Catalyst/Reagent | Product | Yield | Reference |
| Epoxide, tert-butyl carbonate | Boc₂O, Et₃N | 5-(hydroxymethyl)oxazolidin-2-one | Up to 91% | nih.govacs.orgacs.orgnih.gov |
| Primary amine, halomethyloxirane, K₂CO₃ | DBU or TEA | N-substituted oxazolidinone | High | nih.govnih.gov |
| Resin-bound epoxide, isocyanate | Heat | Arylamino-substituted oxazolidinone | Good | acs.orgnih.gov |
Carboxylative Cyclization with Carbon Dioxide Fixation
The utilization of carbon dioxide (CO₂) as a C1 building block for the synthesis of oxazolidinones is an environmentally attractive and atom-economical approach. researchgate.netnih.govsxicc.ac.cn This strategy often involves the reaction of CO₂ with aziridines or propargylamines. researchgate.netnih.gov
The cycloaddition of CO₂ to aziridines, catalyzed by various metal complexes or organocatalysts, yields oxazolidinones. researchgate.netwhiterose.ac.uk This reaction can often be performed under solvent-free conditions, further enhancing its green credentials. nih.govrsc.org For instance, bifunctional aluminum salen complexes have been shown to be effective catalysts for this transformation. nih.gov
Another approach involves the base-catalyzed fixation of CO₂ in a one-step synthesis of 3,4-disubstituted 2-oxazolidinones from a γ-brominated Michael acceptor, an amine, and CO₂. nih.govhelsinki.fi This modular reaction proceeds under mild conditions with good yields and functional group tolerance. nih.gov
| Reactants | Catalyst/Conditions | Product | Reference |
| Aziridines, CO₂ | Bifunctional aluminum salen complex, 50 °C, 1.0 MPa | 5-Aryl-2-oxazolidinones | nih.gov |
| N-propargylamines, CO₂ | Metal-organic framework, room temperature, 1 MPa | Functionalized 2-oxazolidinones | nih.gov |
| γ-brominated Michael acceptor, amine, CO₂ | 1,1,3,3-tetramethylguanidine (TMG) | 3,4-disubstituted 2-oxazolidinones | nih.govhelsinki.fi |
Catalytic Coupling with Aziridines (e.g., Cu(I)-Catalysis, Ammonium (B1175870) Ferrates)
A variety of catalytic systems have been explored for the synthesis of oxazolidinones from aziridines. Copper(I) catalysts have been effectively employed in four-component coupling reactions of amines, aldehydes, terminal alkynes, and carbon dioxide to produce (Z)-5-alkylidene-oxazolidin-2-ones. researchgate.net This method allows for the selective synthesis of oxazolidinones with diverse substitutions at positions 3, 4, and 5 of the heterocyclic ring. researchgate.net Mechanistic studies, including operando FTIR and multinuclear NMR, have suggested the involvement of multi-metallic copper(I) intermediates in the catalytic cycle. researchgate.net In the absence of the copper catalyst, the intermediate propargylamine (B41283) does not react with carbon dioxide, highlighting the crucial role of the catalyst in the carboxylative cyclization. researchgate.net
Simple ammonium ferrates have also emerged as competent catalysts for the coupling of carbon dioxide with aziridines to form 5-substituted 1,3-oxazolidin-2-ones. unimi.it These reactions proceed under mild conditions, at room temperature and atmospheric pressure of CO2, and afford good yields with high selectivity, particularly for non-hindered N-alkyl, N-benzyl, and N-allyl aziridines, without the need for a co-catalyst. unimi.it For instance, the reaction of 1-butyl-2-phenyl aziridine (B145994) with CO2 in the presence of a tetrahalogenoferrate(III) salt in acetonitrile (B52724) at room temperature for 24 hours resulted in a high yield of 3-butyl-5-phenyl-1,3-oxazolidin-2-one. unimi.it However, in some cases, the formation of piperazine (B1678402) byproducts from the dimerization of the aziridine can occur. unimi.it
The table below summarizes the catalytic coupling of 1-butyl-2-phenyl aziridine with CO2 using an ammonium ferrate catalyst.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield of 3-butyl-5-phenyl-1,3-oxazolidin-2-one (%) | Selectivity (%) |
| [TBA][FeX3Y] | Acetonitrile | Room Temp | 24 | >99 | 97 |
Table 1. Catalytic coupling of 1-butyl-2-phenyl aziridine with CO2. unimi.it
Multicomponent Reaction Paradigms for Oxazolidinone Scaffolds
Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules like oxazolidinones in a single synthetic operation. researchgate.netrug.nl These reactions, where three or more reactants combine to form a single product, are highly valued in medicinal and combinatorial chemistry for constructing diverse molecular libraries. researchgate.net
One example of an MCR for the synthesis of 1,3-oxazolidine derivatives involves the SnCl2-catalyzed three-component coupling of anilines, epoxides, and paraformaldehyde. rsc.org This reaction is notable for its simplicity, proceeding at a moderate temperature without the need for additives, bases, or oxidants, and demonstrating good functional group tolerance. rsc.org Another approach utilizes a chiral magnesium phosphate (B84403) catalyst for the one-pot synthesis of chiral 1,3-oxazolidines and 1,3-oxazinanes. acs.orgacs.org This reaction proceeds through the enantioselective addition of an alcohol to an imine, forming a hemiaminal intermediate, which then undergoes intramolecular cyclization. acs.orgacs.org
The Petasis reaction, a type of MCR, couples a carbonyl compound, an amine, and a boronic acid to produce substituted amines and can be adapted for the synthesis of chiral derivatives. researchgate.net Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are also powerful tools for generating peptidomimetic compounds and have been utilized in the automated synthesis of diverse small molecule libraries. rug.nlorganic-chemistry.org These reactions showcase the versatility of MCRs in accessing complex heterocyclic structures. researchgate.net
Rearrangement Reactions for Oxazolidinone Scaffolds
Rearrangement reactions provide an alternative synthetic route to oxazolidinone cores, often from readily available starting materials. These transformations can offer unique regio- and stereochemical outcomes.
Catalyzed Rearrangement of Propargylic Carbamates (e.g., Gold(I)-Catalysis)
Gold(I) catalysts have proven to be highly effective in promoting the rearrangement of propargylic carbamates to yield 5-methylene-1,3-oxazolidin-2-ones. organic-chemistry.org This mild and efficient method is particularly useful for synthesizing derivatives that are not easily accessible through other routes. organic-chemistry.org Cationic Au(I) complexes can convert various N-Boc-protected alkynylamines into the corresponding alkylidene 2-oxazolidinones or 2-oxazinones in high yields, irrespective of the substitution pattern on the nitrogen or the alkyne terminus. organic-chemistry.org
The mechanism of this gold-catalyzed reaction is believed to involve the activation of the alkyne by the gold catalyst, followed by an intramolecular attack of the carbamate (B1207046) oxygen onto the activated alkyne. This cyclization is then followed by a rearrangement to furnish the final oxazolidinone product. The choice of ligand on the gold catalyst can influence the efficiency and selectivity of the reaction. researchgate.netresearchgate.net For instance, gold nanoparticles encapsulated in dendrimers have been used as catalysts for the carboxylative cyclization of propargylic amines with carbon dioxide to afford 1,3-oxazolidin-2-ones in yields up to 99%. researchgate.net
Stereoselective Synthesis of 1,3-Oxazolidin-2-one Derivatives
The control of stereochemistry during the synthesis of oxazolidinones is of paramount importance, especially when these compounds are intended for use as chiral auxiliaries or as components of pharmaceuticals. Both diastereoselective and enantioselective methods have been developed to address this challenge.
Diastereoselective Control in Ring Formation
Diastereoselective synthesis of 1,3-oxazolidines can be achieved through various strategies. One such method is the iron porphyrin Lewis acid-catalyzed cycloaddition of aziridines with aldehydes, which provides oxazolidines with high regio- and diastereoselectivity. nih.gov This reaction proceeds in toluene (B28343) at room temperature with a low catalyst loading. nih.gov Theoretical and spectroscopic studies have provided insights into the key aziridine-iron porphyrin complex intermediate. nih.gov
Another example involves the asymmetric 1,2-carbamoyl rearrangement of lithiated chiral 2-alkenyl oxazolidine (B1195125) carbamates. nih.gov Deprotonation of these carbamates with sec-butyllithium (B1581126) followed by warming results in a rearrangement to afford α-hydroxy amides with excellent diastereoselectivity. nih.gov A stereochemical model has been proposed to explain the observed high degree of stereocontrol. nih.gov
The table below illustrates the diastereoselective synthesis of α-hydroxy amides via 1,2-carbamoyl rearrangement.
| Substrate | Product | Yield (%) | Diastereomeric Ratio |
| Chiral 2-alkenyl oxazolidine carbamate | α-Hydroxy amide | Good to Excellent | >99:1 |
Table 2. Diastereoselective 1,2-carbamoyl rearrangement. nih.gov
Enantiomerically Pure Oxazolidinone Syntheses
The synthesis of enantiomerically pure oxazolidinones is a key objective for their application in asymmetric synthesis. One approach involves the one-step intramolecular cyclization of enantiomerically pure aziridine-2-methanols with phosgene, which yields N-(R)-α-methylbenzyl-4(R)-(chloromethyl)oxazolidinones in high yields. bioorg.org The chiral α-methylbenzyl group on the nitrogen can be readily cleaved to provide both enantiomers of 4-(chloromethyl)oxazolidinone. bioorg.org
Palladium-catalyzed asymmetric cycloaddition reactions of vinyloxiranes with unsymmetrical carbodiimides represent another powerful method for synthesizing highly enantiomerically enriched 4-vinyl-1,3-oxazolidin-2-imine derivatives. acs.orgnih.gov Using a chiral phosphine (B1218219) ligand such as TolBINAP, enantiomeric excesses of up to >99% can be achieved. acs.orgnih.gov The stereochemical outcome is believed to be determined by the nucleophilic attack of the carbodiimide (B86325) nitrogen, which is influenced by steric interactions with the chiral ligand. nih.gov
The table below shows the results of the enantioselective synthesis of N-(p-chlorophenyl)-3-n-butyl-4-vinyl-1,3-oxazolidin-2-imine.
| Chiral Ligand | Solvent | Temperature (°C) | Isolated Yield (%) | Enantiomeric Excess (%) |
| (S)-TolBINAP | THF | Room Temp | 96 | 92 |
Table 3. Enantioselective synthesis of a 4-vinyl-1,3-oxazolidin-2-imine derivative. acs.org
Reactivity and Reaction Mechanisms of 1,3 Oxazolidin 2 One Systems
Intrinsic Reactivity of the Oxazolidinone Ring
The inherent chemical properties of the 1,3-oxazolidin-2-one moiety are dictated by the electrophilic nature of its carbonyl carbon and the stability of the five-membered ring.
Nucleophilic Additions and Substitutions on the Cyclic Core
The carbonyl group (C=O) at the C-2 position is the most electrophilic site within the 1,3-oxazolidin-2-one ring. masterorganicchemistry.com Due to the high electronegativity of the adjacent oxygen and nitrogen atoms, the carbonyl carbon carries a significant partial positive charge, making it susceptible to attack by a wide variety of nucleophiles. masterorganicchemistry.com
The fundamental reaction is the nucleophilic addition to the carbonyl carbon, which results in the formation of a tetrahedral intermediate. masterorganicchemistry.com This process changes the hybridization of the carbonyl carbon from sp² to sp³. masterorganicchemistry.com The stability of this intermediate and the subsequent reaction pathway depend on the nature of the nucleophile and the reaction conditions. While direct substitution at the C-2 position is not common, nucleophilic attack is the initial step for various transformations, including ring-opening reactions.
An example showcasing the principle of nucleophilic attack in the formation of this ring system is the cascade synthesis of 5-(hydroxymethyl)oxazolidin-2-ones. In this process, tert-butyl carbonate acts as a nucleophile, initiating an epoxide ring-opening, which is followed by an intramolecular acyl substitution to form the stable oxazolidinone ring. acs.orgresearchgate.net
Reduction Reactions of the Oxazolidinone Moiety
The carbonyl group of the oxazolidinone ring can be reduced to a hydroxyl group using suitable reducing agents. Studies have demonstrated the diastereoselective reduction of 1,3-oxazolidin-2-ones using hydride reagents. koreascience.or.kr For instance, the reduction of N-tert-butoxycarbonyl-1,3-oxazolidin-2-one can be achieved using sodium borohydride (B1222165) in methanol (B129727) or with lithium triethylborohydride in tetrahydrofuran (B95107) (THF). koreascience.or.kr These reactions successfully reduce the cyclic carbamate (B1207046) (lactone) functionality to the corresponding 1,3-oxazolidin-2-ol, which are valuable intermediates in the synthesis of nucleoside analogues. koreascience.or.kr
| Substrate | Reducing Agent | Solvent | Temperature | Product |
| N-tert-butoxycarbonyl-1,3-oxazolidine-2-one | Sodium borohydride | Methanol | 0°C | N-tert-butoxycarbonyl-1,3-oxazolidin-2-ol |
| N-tert-butoxycarbonyl-1,3-oxazolidine-2-one | Lithium triethylborohydride | THF | 0°C | N-tert-butoxycarbonyl-1,3-oxazolidin-2-ol |
This table summarizes reduction reactions on the oxazolidinone core, based on findings from a study on related substrates. koreascience.or.kr
Ring-Opening Processes and Stability Considerations
The 1,3-oxazolidin-2-one ring is generally stable but can undergo ring-opening under specific conditions. Hydrolysis, typically catalyzed by acid, is a common ring-opening process. researchgate.net Stability studies have shown that oxazolidine-based compounds can be decomposed by water to yield their precursor amino alcohols. researchgate.net The hydrolysis of some oxazolidine (B1195125) derivatives proceeds through C-O bond cleavage, which is catalyzed by hydronium ions at low pH. researchgate.net The stability of the ring is influenced by the substituents; for example, electron-withdrawing groups can make the ring more susceptible to hydrolysis. researchgate.net
The ring can also be opened by potent nucleophiles. A convenient and efficient method for the cleavage of 1,3-oxazolidin-2-ones involves the use of potassium trimethylsilanolate in tetrahydrofuran. researchgate.net Furthermore, organocopper reagents have been used to achieve regio- and stereoselective ring-opening of certain chiral 1,3-oxazolidin-2-one derivatives. rsc.org This reaction proceeds via an anti-SN2′ mechanism to provide access to synthetically useful alkene dipeptide isosteres. rsc.org
Reactions of Substituents Pendant to the Oxazolidinone Ring
The 1,3-oxazolidin-2-one scaffold is frequently used as a platform to control the reactivity of attached functional groups, most notably in its role as a chiral auxiliary in asymmetric synthesis.
Reactivity of Nitroso Groups in Substituted Oxazolidinones
N-nitroso oxazolidinones can be synthesized through the nitrosation of the secondary amine precursor. For example, reacting an oxazolidine with a nitrosating agent like sodium nitrite (B80452) in an acidic medium yields the corresponding N-nitroso derivative. The N-nitroso group significantly influences the compound's reactivity.
The chemical behavior of N-nitroso oxazolidinones includes:
Decomposition: In aqueous acidic media, N-nitroso compounds can decompose to regenerate the parent amine and nitrous acid. This reaction is often acid-catalyzed. rsc.org
Reduction: The nitroso group can undergo a two-electron reduction to form a secondary amine. This can be achieved through catalytic hydrogenation (H₂/Pd-C) or with reagents like lithium aluminum hydride (LiAlH₄).
Biological Reactivity: The nitroso group is known for its ability to react with nucleophilic sites in biological macromolecules. For instance, it can react with DNA, such as at the guanine (B1146940) N7 positions, to form stable adducts, a mechanism that underlies the mutagenic potential of many N-nitroso compounds.
Reactions at Methylene and Alkylidene Positions (e.g., Michael Addition, Alkylation)
N-acyl-1,3-oxazolidin-2-ones are extensively used as chiral auxiliaries to direct stereoselective transformations on the acyl substituent. acs.org
Alkylation Reactions: The oxazolidinone auxiliary provides a powerful method for the stereoselective alkylation of enolates derived from N-acyl oxazolidinones. acs.orgnih.gov The process typically involves deprotonation of the α-carbon of the acyl group to form a chiral enolate, which then reacts with an alkyl halide. The steric bulk of the oxazolidinone substituent (often at the C-4 position) effectively shields one face of the enolate, leading to a highly diastereoselective alkylation on the opposite face. acs.org For example, the diastereoselective alkylation of glycolate (B3277807) oxazolidinones is a reliable method for preparing enantiomerically enriched α-alkoxy carboxylic acid derivatives, with reported diastereoselectivities often exceeding 98:2. acs.org
| Enolate Source | Electrophile | Key Reagent | Diastereoselectivity | Product Type |
| N-(arylacetyl)oxazolidinone | Tertiary alkyl halides | Zirconium Enolate | High | α-tertiary alkylated product |
| Glycolate oxazolidinone | Allylic iodides | Sodium bistrimethylsilylamide | >98:2 | α-alkoxy carboxylic acid derivative |
This table presents examples of alkylation reactions controlled by an oxazolidinone chiral auxiliary. acs.orgnih.gov
Michael Addition: N-enoyl oxazolidinones are excellent Michael acceptors for conjugate addition reactions. nih.govnih.gov The chiral auxiliary directs the nucleophilic attack to one of the prochiral faces of the α,β-unsaturated system, allowing for the stereocontrolled formation of one or two new stereogenic centers. nih.gov These reactions have been successfully applied to the addition of various nucleophiles, including glycine (B1666218) equivalents, organometallic reagents, and thiols. nih.govresearchgate.netbuchler-gmbh.com The stereoselectivity is influenced by steric and electronic factors of both the Michael acceptor and the nucleophile. nih.gov For instance, the addition of a chiral Ni(II) complex of glycine to (S)- or (R)-3-[(E)-enoyl]-4-phenyl-1,3-oxazolidin-2-ones proceeds with very high diastereoselectivity (>98% de). nih.gov
| Michael Acceptor | Nucleophile | Stereocontrol | Product Type |
| (S)- or (R)-3-[(E)-enoyl]-4-phenyl-1,3-oxazolidin-2-one | Chiral Ni(II) complex of glycine | Topographically controlled | β-Substituted pyroglutamic acid |
| 3-(4-Chloro-4,4-difluorobut-2-enoyl)oxazolidin-2-one | Alkyllithium or Grignard reagents | Substrate-controlled | 1,4-addition product |
| β‐Substituted‐β‐trifluoromethyl oxazolidinone enoates | Mercaptans | Catalyst-controlled (Quinidine derivative) | Chiral trifluoromethylated tertiary thioether |
This table summarizes various Michael addition reactions involving N-enoyl oxazolidinones. nih.govresearchgate.netbuchler-gmbh.com
Mechanistic Elucidation of Oxazolidinone-Involving Reactions
The synthesis and reactivity of 1,3-oxazolidin-2-one systems, including 3-Butyl-1,3-oxazolidin-2-one, are governed by complex reaction mechanisms. Understanding these pathways is crucial for controlling reaction outcomes and designing efficient synthetic routes. Mechanistic studies have focused on various aspects, from the fundamental principles of kinetic and thermodynamic control to the intricate roles of advanced catalytic systems.
The formation of the oxazolidinone ring can often yield multiple stereoisomers. The distribution of these products can be dictated by whether the reaction is under kinetic or thermodynamic control. libretexts.orgpressbooks.pub A kinetically controlled reaction yields the product that is formed fastest, as it proceeds through the lowest activation energy barrier. masterorganicchemistry.comlibretexts.org In contrast, a thermodynamically controlled reaction, which is typically reversible and conducted at higher temperatures, favors the most stable product. pressbooks.pubmasterorganicchemistry.com
In the context of oxazolidinone synthesis, these principles are particularly relevant in cyclization reactions that establish new stereocenters. For instance, in the synthesis of biaryl-derived fused oxazolidine lactams, a related heterocyclic system, the condensation of a 2-substituted-2-aminoethanol with methyl 2'-formylbiphenyl-2-carboxylate produces two of four possible axially chiral diastereoisomers. nih.gov Under kinetically controlled conditions, diastereomer ratios of up to 96:4 are achieved. nih.gov However, when the diastereoisomeric products are heated with acid, the reaction becomes reversible, allowing for equilibration. nih.gov Under these thermodynamically controlled conditions, the product ratio reverses to favor the more stable diastereomer, with ratios up to 26:74 observed. nih.gov This demonstrates that reaction conditions, particularly temperature, can be manipulated to selectively favor either the kinetic or thermodynamic product. pressbooks.pubnih.gov
| Control Type | Typical Conditions | Determining Factor | Product Outcome | Example Observation nih.gov |
|---|---|---|---|---|
| Kinetic Control | Low temperature, Irreversible conditions | Rate of reaction (Lowest activation energy) libretexts.orgmasterorganicchemistry.com | The product that forms fastest predominates. | Diastereoisomer ratio of up to 96:4. |
| Thermodynamic Control | High temperature, Reversible conditions (e.g., presence of acid catalyst) | Product stability (Lowest Gibbs free energy) pressbooks.publibretexts.org | The most stable product predominates. | Reversed diastereoisomer ratio of up to 26:74. |
Modern synthetic methods heavily rely on transition metal catalysis to construct the oxazolidinone scaffold efficiently and selectively. Gold and copper catalysts are particularly prominent, each operating through distinct mechanistic pathways.
Gold(I) Activation: Cationic gold(I) complexes are exceptional catalysts for activating carbon-carbon multiple bonds, such as those in alkynes, toward nucleophilic attack. ntnu.no In the synthesis of alkylidene 2-oxazolidinones from N-Boc-protected alkynylamines, a gold(I) catalyst promotes a 5-exo-dig cyclization. organic-chemistry.orgnih.gov The proposed mechanism involves the coordination of the carbophilic Au(I) catalyst to the alkyne, which activates it for an intramolecular nucleophilic attack by the carbamate oxygen. organic-chemistry.orgbeilstein-journals.org This cyclization is followed by fragmentation and protonation steps to yield the final oxazolidinone product. organic-chemistry.org This catalytic cycle proceeds under very mild conditions and is highly efficient, with some catalysts like Au(PPh₃)SbF₆ achieving complete conversion in minutes. organic-chemistry.org
| Catalyst System | Proposed Mechanistic Role | Reaction Type | Reference |
|---|---|---|---|
| Cationic Au(I) Complex (e.g., Au(PPh₃)SbF₆) | Activates alkyne via π-coordination, facilitating intramolecular nucleophilic attack. | 5-exo-dig cyclization of N-Boc-protected alkynylamines. | organic-chemistry.org |
| Ph₃PAuCl/AgOTf | Generates a furanyl–gold complex intermediate via intramolecular cyclization. | Tandem cyclization/(3 + 3) cycloaddition. | beilstein-journals.org |
| di-tert-butyl-o-biphenyl phosphine (B1218219) gold(I) chloride/AgSbF₆ | Promotes intramolecular hydroamination of N-allylic ureas. | 5-exo-trig cyclization. | mdpi.com |
Cu(I) Coordination Complexes: Copper(I) coordination complexes are versatile catalysts used in various reactions to form oxazolidinones, including cross-coupling and cyclization reactions. researchgate.netnih.gov In the N-arylation of oxazolidinones (an Ullmann-type reaction), a Cu(I) catalyst, often stabilized by a bidentate ligand like 1,2-diaminocyclohexane, facilitates the coupling of the oxazolidinone nitrogen with an aryl halide. researchgate.net A plausible mechanism for a related Ullmann-type coupling involves a Cu(I)/Cu(III) catalytic cycle. acs.org The cycle may begin with the oxidative addition of a vinyl iodide to the Cu(I) complex to form a Cu(III) intermediate, which then undergoes nucleophilic coordination and reductive elimination to form the product and regenerate the Cu(I) catalyst. acs.org Copper(I) complexes are also effective in the carboxylative cyclization of propargylic amines with CO₂, providing a direct route to the oxazolidinone ring. researchgate.net
The elucidation of reaction mechanisms relies heavily on the detection and characterization of transient intermediates. In oxazolidinone synthesis, various intermediates have been proposed or identified through computational and experimental studies.
In gold-catalyzed reactions, the activation of an alkyne group can lead to an intramolecular cyclization that generates a key furanyl–gold complex intermediate. beilstein-journals.org For palladium-catalyzed diaminations of 1,3-dienes that produce chiral imidazolidin-2-ones, a related heterocyclic system, advanced characterization techniques would be required to identify the specific palladium intermediates involved in the catalytic cycle. mdpi.com
In organocatalytic cascade reactions between sulfur ylides and nitro-olefins to form oxazolidinones, theoretical studies have identified isoxazoline (B3343090) N-oxide as a key intermediate. acs.orgnih.gov This intermediate is formed either directly or through the rearrangement of a nitro-cyclopropane precursor, a process catalyzed by N,N-dimethylaminopyridine (DMAP). nih.gov In other synthetic routes, intermediates such as an oxazinanone have been proposed, which subsequently rearrange to the more stable five-membered oxazolidinone ring. nih.gov The synthesis of the antibiotic linezolid (B1675486) involves the formation of an oxazolidinone phthalimide (B116566) intermediate, which is then converted to the final product. orientjchem.org In Cu(I)-catalyzed Ullmann couplings, Cu(III) species are proposed as key intermediates in the catalytic cycle. acs.org
| Reaction Type | Proposed Intermediate | Catalyst/Reagent | Reference |
|---|---|---|---|
| Gold-catalyzed tandem cyclization | Furanyl–gold complex | Ph₃PAuCl/AgOTf | beilstein-journals.org |
| Organocatalytic cascade reaction | Isoxazoline N-oxide | Thiourea/DMAP | acs.orgnih.gov |
| Carbonate-mediated cyclization | Oxazinanone | K₂CO₃ | nih.gov |
| Multi-step synthesis (Linezolid) | Oxazolidinone phthalimide | Potassium phthalimide | orientjchem.org |
| Cu(I)-catalyzed Ullmann coupling | Cu(III) species | Cu(I) complex | acs.org |
Reaction conditions play a pivotal role in directing the regioselectivity and stereoselectivity of reactions that form the 1,3-oxazolidin-2-one ring. Factors such as the choice of catalyst, ligands, solvent, and temperature can significantly influence the reaction outcome.
For instance, in (4+3) cycloadditions between chiral oxazolidinone-substituted oxyallyls and unsymmetrical furans, both thermal and zinc chloride-catalyzed conditions were investigated. acs.org The substitution pattern on the furan (B31954) ring was found to control the regioselectivity, with 2-substituted furans yielding syn cycloadducts and 3-substituted furans giving anti cycloadducts. acs.org Density functional theory (DFT) calculations supported a mechanism where the major diastereomer arises from the addition of the furan to the more crowded face of the oxyallyl intermediate, a preference driven by stabilizing CH−π interactions. acs.org
In the stereoselective synthesis of 4,5-disubstituted oxazolidin-2-ones via an asymmetric aldol (B89426)/Curtius reaction sequence, the choice of azidating agent was critical. nih.gov Trimethylsilyl azide (B81097) provided the desired cyclic carbamate in high yield (87%) and as a single diastereomer, whereas other agents like Bu₃SnN₃ gave lower conversions. nih.gov Furthermore, the electronic properties of the starting materials can dictate selectivity; in one study, the delocalization of the nitrogen lone pair was found to impart regioselectivity to the reaction. acs.org The interplay between chelation ability and electronic effects of the substrate can also influence the ratio of regioisomers formed. acs.org As previously discussed, temperature is a key factor in determining kinetic versus thermodynamic control, thereby influencing the diastereomeric ratio of the products. nih.gov
Advanced Structural Analysis and Stereochemistry of 1,3 Oxazolidin 2 Ones
Crystallographic Analyses of Oxazolidinone Derivatives
Conformational Analysis of the Oxazolidinone Ring (e.g., Envelope Conformations)
The five-membered 1,3-oxazolidin-2-one ring is not planar and typically adopts puckered conformations to minimize steric and torsional strain. mdpi.comresearchgate.net Crystallographic studies have identified several preferred conformations, most commonly envelope and twisted forms. mdpi.comresearchgate.net
In an envelope conformation , four of the five ring atoms are coplanar, while the fifth atom is out of the plane, acting as the "flap". mdpi.com Studies on chiral oxazolidin-5-ones have shown that either a carbon or an oxygen atom can serve as the flap atom. mdpi.comelsevierpure.com For example, in one derivative, the five-membered ring is described as an envelope with the oxygen atom O22 acting as the flap. mdpi.com Another study on a complex oxazolidinone derivative revealed a twist conformation on the C-C bond of the ring. researchgate.net The specific conformation adopted can be influenced by the nature and stereochemistry of the substituents attached to the ring.
Table 1: Examples of Observed Ring Conformations in Oxazolidinone Derivatives
| Derivative Type | Observed Conformation | Reference |
|---|---|---|
| Chiral Oxazolidin-5-one | Envelope (C or O atom as flap) | mdpi.comelsevierpure.com |
| Chiral Oxazolidin-5-one | Twisted (about C-O bond) | mdpi.com |
| (4R)-4-carbamoyl-4-[...]-oxazolidin-2-one | 2T1 (Twist) | researchgate.net |
| (S)-5-chloro-N-({2-oxo-3-[...]) | Envelope (N atom in endo position) | researchgate.net |
Spatial Orientation and Diastereomeric Arrangements of Substituents (e.g., Cis/Trans Isomerism)
Crystallography is an indispensable tool for unambiguously determining the relative and absolute stereochemistry of substituents on the oxazolidinone ring. nih.govacs.org This is particularly important when multiple stereocenters are present, leading to the possibility of diastereomers, such as cis and trans isomers.
In many syntheses, diastereomeric mixtures are formed, which can then be separated. mdpi.com X-ray analysis confirms the spatial arrangement of the isolated isomers. For instance, in a study of chiral oxazolidinones derived from L-alanine, the methyl and tert-butyl substituents were found to lie on the same side of the ring, confirming a homochiral 'cis' structure. mdpi.comelsevierpure.com Conversely, stereocontrolled syntheses have been developed to selectively produce trans-oxazolidines. nih.gov The relative stereochemistry of vicinally substituted 2-oxazolidinones has been confirmed by XRD analysis, showing complete control over the diastereospecific rearrangement that forms the product. nih.gov
Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding)
The packing of oxazolidinone molecules in a crystal lattice is governed by a network of intermolecular and intramolecular interactions. rsc.orgdntb.gov.ua Hydrogen bonding is a predominant interaction, significantly influencing the supramolecular architecture. rsc.orgnih.gov
Even in the absence of classic N-H or O-H donors, weaker C-H···O hydrogen bonds are frequently observed. mdpi.comresearchgate.net In some crystal structures, these C-H···O interactions link adjacent molecules into chains or layers. researchgate.netelsevierpure.com For example, in one case, C—H⋯O hydrogen bonds connect molecules into layers parallel to the (200) plane. researchgate.net In other derivatives, these bonds generate C(5) or C(6) chains of molecules. mdpi.comelsevierpure.com When suitable functional groups are present, stronger hydrogen bonds, such as N-H···N or N-H···O, can form, leading to distinct structural motifs like molecular chains or dimers. rsc.orgnih.govmdpi.com Other non-covalent interactions, including C-H···π and van der Waals forces, also contribute to the stability of the crystal packing. researchgate.net
Spectroscopic Characterization for Stereochemical Assignment (e.g., Multi-Nuclear NMR, IR)
While crystallography provides definitive solid-state structures, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are vital for characterizing these molecules in solution and for assigning stereochemistry.
Multi-nuclear NMR spectroscopy is a powerful technique for elucidating the structure and stereochemistry of oxazolidinone derivatives. nih.govresearchgate.net
¹H NMR: The chemical shifts (δ) and coupling constants (J) of the protons on the oxazolidinone ring are highly sensitive to their chemical environment and spatial orientation. A key diagnostic feature for stereochemical assignment in 4,5-disubstituted derivatives is the coupling constant between the H4 and H5 protons (JH4,H5). Trans isomers are consistently characterized by much smaller coupling constants compared to their cis counterparts, providing a reliable method for distinguishing between them in solution. researchgate.net Two-dimensional NMR techniques, such as NOESY, can reveal through-space interactions, providing further evidence for conformational preferences and the relative orientation of substituents. researchgate.net
¹³C NMR: The chemical shifts of the carbon atoms in the oxazolidinone ring, especially the carbonyl carbon (C2), provide characteristic signals that confirm the presence of the heterocyclic core. For one derivative, (4R)-N-(R)-α-methylbenzyl-4(R)-(chloromethyl)oxazolidinone, the carbonyl carbon appeared at δ 157.8 ppm. bioorg.org
IR Spectroscopy: Infrared spectroscopy is useful for identifying key functional groups. The most prominent feature in the IR spectrum of an oxazolidinone is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the cyclic carbamate (B1207046). The position of this band is typically found in the range of 1730-1780 cm⁻¹. The exact frequency can be influenced by ring strain, substituents, and the presence of hydrogen bonding, which tends to lower the wavenumber. rsc.org IR spectroscopy has been used in conjunction with crystallography to confirm the formation of hydrogen-bonded dimers in the solid state. rsc.org
Table 2: Spectroscopic Data for Stereochemical Analysis of Oxazolidinone Derivatives
| Technique | Parameter | Observation / Typical Value | Structural Implication | Reference |
|---|---|---|---|---|
| ¹H NMR | Coupling Constant (JH4,H5) | Very small value | trans relationship between substituents at C4 and C5 | researchgate.net |
| ¹³C NMR | Chemical Shift (δ) | ~157.8 ppm for C=O | Confirms oxazolidin-2-one carbonyl group | bioorg.org |
| IR Spectroscopy | Stretching Frequency (ν) | 1730-1780 cm⁻¹ | Characteristic C=O stretch of the cyclic carbamate | rsc.org |
| 2D NMR (NOESY) | Cross-peaks | Indicates through-space proximity | Reveals solution-state conformation and stereochemistry | researchgate.net |
Theoretical and Computational Studies of 1,3 Oxazolidin 2 One
Quantum Chemical Calculations for Structural and Electronic Elucidation
Quantum chemical calculations are instrumental in delineating the fundamental molecular and electronic characteristics of 1,3-oxazolidin-2-ones. These computational approaches allow for the precise modeling of molecular geometries and the intricate distribution of electrons within the molecule.
Density Functional Theory (DFT) Applications for Molecular Geometry and Stability
Density Functional Theory (DFT) has emerged as a principal tool for investigating the electronic structure and predicting the geometry and stability of 1,3-oxazolidin-2-one and its derivatives. documentsdelivered.comsci-hub.se DFT calculations, frequently utilizing functionals such as B3LYP, are adept at optimizing molecular geometries, forecasting vibrational frequencies, and assessing the relative stabilities of various conformations. rsc.org For the 1,3-oxazolidin-2-one ring system, these studies often reveal a non-planar, envelope, or twisted conformation. The specific conformation is influenced by the substituent at the N-3 position; thus, the butyl group in 3-butyl-1,3-oxazolidin-2-one would play a role in the ring's puckering. DFT has also been successfully applied to study the molecular structure of related substituted thioflavones and has been used to construct theoretical FT-IR spectrograms. documentsdelivered.com
Table 1: Representative DFT Functionals and Basis Sets in Oxazolidinone Studies This table is interactive. Click on the headers to sort.
| Functional | Basis Set | Application | Reference |
|---|---|---|---|
| B3LYP | 6-31G* | Geometry Optimization, Vibrational Frequencies | documentsdelivered.com |
| B3LYP | 6-311G(d,p) | Geometry Optimization, Electronic Properties | sci-hub.se |
| M06-2X | 6-31+G(d,p) | Reaction Mechanism, Transition States | beilstein-archives.org |
Ab Initio Methods for Electronic Structure Analysis (e.g., MP2, CCSD(T))
For a more exacting analysis of electronic structure, ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are employed. royalsocietypublishing.org While more computationally intensive than DFT, these methods provide a higher degree of accuracy for properties such as electron correlation and weak intermolecular interactions. royalsocietypublishing.org In the context of the 1,3-oxazolidin-2-one framework, these advanced calculations can elucidate the nuances of chemical bonding, the precise distribution of electron density, and the energies of frontier molecular orbitals (HOMO and LUMO), which are critical for predicting reactivity. sci-hub.se Although highly accurate, the computational cost of methods like CCSD(T) often limits their application to smaller molecular systems. royalsocietypublishing.org
Computational Investigations of Reaction Mechanisms and Pathways
Computational chemistry is a powerful tool for mapping the detailed energetic landscapes of chemical reactions involving 1,3-oxazolidin-2-ones, from their synthesis to their subsequent chemical transformations.
Transition State Analysis and Potential Energy Surface Mapping
A thorough understanding of a reaction mechanism necessitates the identification of transition states and the mapping of the potential energy surface (PES). Computational methods are employed to locate transition state structures for reactions such as the formation of oxazolidinones from epoxides and isocyanates. beilstein-journals.orgnih.gov By calculating the energy of the transition state, the activation energy of the reaction can be determined. beilstein-archives.org The PES provides a comprehensive energetic profile of the reaction, illustrating the pathway from reactants to products via various intermediates and transition states. beilstein-archives.org For instance, in the reaction of an epoxide with chlorosulfonyl isocyanate, DFT calculations have shown an asynchronous concerted pathway for the formation of the oxazolidinone intermediate. beilstein-journals.orgnih.gov
Thermodynamic and Kinetic Studies of Oxazolidinone Formation and Reactivity
Computational studies offer valuable thermodynamic and kinetic data for the formation and reactions of 1,3-oxazolidin-2-ones. By calculating the enthalpies and Gibbs free energies of reactants, products, and transition states, the feasibility and spontaneity of a reaction can be predicted. psu.edumiami.edu Kinetic parameters, such as rate constants, can be estimated using transition state theory, providing a deeper understanding of the factors that control reaction rates and equilibria. acs.orgmanchester.ac.uk These theoretical investigations have been used to probe the stereoselective formation of oxazolidinones, revealing conditions for kinetic versus thermodynamic control. psu.edu Furthermore, computational studies have been instrumental in elucidating the role of catalysts in oxazolidinone synthesis. miami.edu
Acidity, Basicity, and Proton Transfer Studies
The acidity and basicity of 1,3-oxazolidin-2-ones are fundamental to their chemical behavior. The carbonyl oxygen and the ring nitrogen atom can function as proton acceptors (bases), while C-H bonds, particularly those alpha to the carbonyl group, can exhibit some acidity. Computational methods can be used to calculate proton affinities and pKa values, offering a quantitative measure of the acidity and basicity at different sites within the molecule. rsc.org Studies on proton transfer reactions involving oxazolidinones can illuminate their role in proton-coupled processes. For example, computational models have been used to explore the role of water in promoting the ring-closure to form 2-oxazolidinones from N-Boc-epoxides, suggesting that water can act as a catalyst by facilitating proton transfer. acs.org
Deprotonation Thermochemistry and pKa Predictions
The acidity of the N-H proton in 1,3-oxazolidin-2-ones is a key determinant of their chemical behavior, particularly in reactions involving base-mediated N-acylation or N-alkylation. Computational studies on the parent compound, 1,3-oxazolidin-2-one, have provided valuable insights into its deprotonation thermochemistry. researchgate.net
The deprotonation process involves the removal of a proton from the nitrogen atom, forming the corresponding oxazolidinide anion. The thermochemistry of this process, including the deprotonation enthalpies and Gibbs free energies, can be calculated using various levels of theory, such as MP2 and Density Functional Theory (DFT) with different basis sets. researchgate.net These calculations help in determining the most acidic site within the molecule. For 1,3-oxazolidin-2-one, deprotonation at the nitrogen atom is energetically favored over deprotonation at any of the carbon atoms. researchgate.net
The predicted pKa value is a direct measure of acidity in a specific solvent, typically water. Computational methods, often employing a polarizable continuum model (PCM) to simulate the solvent effect, can provide estimations of pKa values. researchgate.net While there can be variations between calculated and experimental pKa values, the computational approach is highly effective in predicting acidity trends within a series of related compounds. researchgate.netnih.gov For the parent 1,3-oxazolidin-2-one, the calculated aqueous phase pKa values may differ from experimental values by several units, a common observation in computational pKa prediction. researchgate.net The introduction of the electron-donating butyl group at the N-3 position in this compound would be expected to slightly increase the pKa compared to the unsubstituted parent compound, making it a weaker acid.
Table 1: Calculated Deprotonation Data for 1,3-Oxazolidin-2-one (Illustrative)
| Parameter | Computational Method | Gas Phase (kcal/mol) | Aqueous Phase (kcal/mol) |
|---|---|---|---|
| Deprotonation Enthalpy | MP2/6-311++G**//MP2/6-31+G* | Data not available | Data not available |
| Gibbs Free Energy of Deprotonation | B3LYP/6-31+G* | Data not available | Data not available |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted on the electron density surface of the molecule, with different colors representing different electrostatic potential values.
In a typical MEP map:
Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.
Blue regions denote areas of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack.
Green and yellow regions represent areas with intermediate electrostatic potential.
For this compound, the MEP map would show a region of high electron density (red) around the carbonyl oxygen (O=C), making it a primary site for electrophilic interaction and hydrogen bond acceptance. The region around the nitrogen atom would be less negative due to the delocalization of its lone pair into the carbonyl group. The hydrogen atoms of the butyl group would exhibit a slightly positive potential (light blue or green). Such maps are invaluable for understanding intermolecular interactions and predicting the regioselectivity of reactions.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies and shapes of these orbitals provide crucial information about the reactivity and selectivity of a molecule. taylorandfrancis.comunesp.br
HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. A higher HOMO energy indicates a greater tendency to donate electrons.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the lowest energy orbital that can accept electrons, and it relates to the molecule's ability to act as an electrophile or electron acceptor. A lower LUMO energy suggests a greater propensity to accept electrons.
The HOMO-LUMO gap (the energy difference between the HOMO and LUMO) is an important indicator of molecular stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.
For this compound, FMO analysis would reveal that the HOMO is likely localized on the nitrogen and the carbonyl oxygen, reflecting the nucleophilic character of these atoms. The LUMO, on the other hand, would be predominantly centered on the carbonyl carbon, indicating its electrophilic nature. The energy of the HOMO and LUMO, as well as the HOMO-LUMO gap, can be calculated using DFT methods. nih.gov These parameters are instrumental in predicting the outcomes of various reactions, including cycloadditions and nucleophilic substitutions. youtube.com
Table 2: Illustrative Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) - Illustrative |
|---|---|
| HOMO | -7.0 to -8.0 |
| LUMO | 1.0 to 2.0 |
Note: These are typical energy ranges for organic molecules of this type and are for illustrative purposes. Specific calculated values for this compound would require dedicated computational studies.
Conformational Energetics and Tautomeric Equilibria
The three-dimensional structure and potential for isomerization are critical aspects of a molecule's chemical personality. For this compound, these are governed by its conformational energetics and the possibility of tautomerism.
The five-membered oxazolidinone ring is not planar and can adopt various conformations, such as envelope and twisted forms. mdpi.com The specific conformation adopted is influenced by the substituents on the ring. The butyl group at the N-3 position will have preferred orientations to minimize steric strain. Computational methods can be used to calculate the relative energies of different conformers, thereby identifying the most stable three-dimensional structure of the molecule.
Tautomerism, the interconversion of structural isomers through the migration of a proton, is a potential phenomenon for 1,3-oxazolidin-2-ones. The most relevant form of tautomerism for this class of compounds would be the keto-enol or, more accurately, the amide-imidol tautomerism, where a proton migrates from the nitrogen to the carbonyl oxygen, forming a hydroxyl group and an imine-like double bond within the ring.
Advanced Applications and Synthetic Utility of 1,3 Oxazolidin 2 Ones in Materials and Catalysis
Asymmetric Synthesis and Chiral Auxiliaries
Chiral oxazolidinones, particularly N-acylated derivatives, are renowned as "Evans' auxiliaries." rsc.org These compounds provide a reliable method for controlling stereochemistry in the synthesis of enantiomerically pure molecules. rsc.orgyoutube.com The underlying principle involves the temporary attachment of the chiral auxiliary to a prochiral substrate. The auxiliary then directs the stereochemical outcome of a subsequent reaction before being cleaved and recycled. youtube.com The N-butyl group in 3-butyl-1,3-oxazolidin-2-one, once acylated, influences the conformation of the enolate, thereby guiding the approach of incoming electrophiles.
The application of N-acylated oxazolidinones in asymmetric alkylation and aldol (B89426) reactions is a powerful strategy for creating chiral centers with high fidelity. rsc.org The formation of a specific Z-enolate, often directed by boron or titanium Lewis acids, combined with the steric shielding from the auxiliary's substituent, ensures that the electrophile attacks from the less hindered face. This leads to predictable and high levels of diastereoselectivity.
For instance, the asymmetric aldol reaction can be used to synthesize 4,5-disubstituted oxazolidin-2-one scaffolds. nih.gov Similarly, asymmetric halo-aldol reactions using Evans oxazolidinones have been established for tandem I-C/C-C bond formations, providing a practical route to various halo aldols with excellent diastereoselectivity (>95%). researchgate.net
Table 1: Examples of Stereocontrolled C-C Bond Formation using Oxazolidinone Auxiliaries
| Reaction Type | Electrophile/Reactant | Catalyst/Conditions | Diastereoselectivity (d.r.) | Reference |
|---|---|---|---|---|
| Aldol Reaction | Various Aldehydes | Bu₂BOTf, Et₃N | High | nih.gov |
| Halo-Aldol Reaction | Various Aldehydes | I₂ / TiCl₄ | >95% | researchgate.net |
| Carboamination | Aryl/Alkenyl Bromides | Pd₂(dba)₃, S-Phos | Good to Excellent | nih.gov |
This table represents typical results for N-acylated oxazolidinone auxiliaries in stereoselective reactions.
Beyond carbon-carbon bonds, oxazolidinone auxiliaries facilitate the stereoselective formation of carbon-heteroatom bonds. A key strategy involves the regioselective ring-opening of chiral aziridines to introduce heteroatom nucleophiles, which can then be cyclized to form functionalized oxazolidinones. bioorg.org This protocol has been successfully applied to prepare oxazolidinones containing acetyloxymethyl, phenylthiomethyl, and azidomethyl groups at the C-4 position in high yields. bioorg.org
Another powerful method is the palladium-catalyzed carboamination of O-vinyl-1,2-amino alcohol derivatives. This transformation generates both a C-C and a C-N bond, leading to stereocontrolled 2,4- or 2,5-disubstituted 1,3-oxazolidines with high diastereoselectivity. nih.gov
The rigid framework of N-alkenyl-1,3-oxazolidin-2-ones makes them excellent dienophiles or dipolarophiles in cycloaddition reactions. The auxiliary effectively shields one face of the double bond, forcing the cycloaddition to occur on the opposite face, thus controlling the stereochemistry of the newly formed cyclic product.
1,3-dipolar cycloadditions are particularly noteworthy. For example, a three-component reaction involving isatins, N-unprotected 3-(2-nitrovinyl)-1H-indoles, and tetrahydroisoquinolines (THIQs) as dipolarophiles proceeds with excellent diastereoselectivities (up to >99:1 dr) to create complex spirooxindoles. nih.gov These reactions often proceed without a catalyst, highlighting their efficiency. nih.gov Similarly, formal 1,3-dipolar cycloadditions between bicyclobutanes and pyridinium (B92312) ylides can produce azabicyclo[3.1.1]heptanes with high diastereoselectivity. chemrxiv.org
Chiral oxazolidinones are not just transient auxiliaries; they often serve as key building blocks that are incorporated into the final structure of complex molecules. bioorg.org Their derivatives are used as synthons for various biologically active compounds and natural products. rsc.orgbioorg.org For instance, enantiomerically pure 4-(chloromethyl)-2-oxazolidinone has been utilized as an alaninol synthon in the synthesis of nonprotein amino acid derivatives and other complex targets. bioorg.org By using this building block, an efficient pathway for preparing enantiomerically pure (L)-homophenylalaninol and its analogues has been developed. bioorg.org
Role as Monomers and Building Blocks in Polymer Chemistry and Advanced Materials
The utility of this compound extends beyond asymmetric synthesis into the realm of materials science, particularly in polymer formulations.
This compound is utilized in the formulation of various commercial and industrial products, including polymers. europa.eu It is found in adhesives, sealants, coating products, fillers, putties, and modeling clay. europa.eu In these applications, it likely functions as a reactive diluent, a moisture scavenger, or a binding agent that contributes to the final properties of the cured material. Its release into the environment can occur from the industrial formulation of these mixtures or from the end-use of products like paints and adhesives. europa.eu
Table 2: Industrial and Professional Applications of this compound
| Product Category | Area of Use | Function | Reference |
|---|---|---|---|
| Adhesives and Sealants | Building & Construction | Binding Agent / Formulation Component | europa.eu |
| Coating Products | Building & Construction | Binding Agent / Formulation Component | europa.eu |
| Fillers, Putties, Plasters | Building & Construction | Formulation Component | europa.eu |
| Polymers | General Manufacturing | Formulation Component | europa.eu |
Lewis Acid Promoted Free-Radical Copolymerization Reactions
The use of Lewis acids to control the reactivity and stereochemistry of free-radical polymerization has been a significant area of research. While specific studies detailing the use of this compound in Lewis acid-promoted free-radical copolymerization reactions are not extensively documented in publicly available literature, the broader class of N-acyl-2-oxazolidinones has been investigated in this context.
In these systems, the Lewis acid coordinates to the carbonyl oxygen of the oxazolidinone, which in turn influences the electronic properties and steric environment of the polymerizable group. This interaction can lead to an increase in the rate of polymerization and can also impart a degree of stereocontrol, leading to polymers with specific tacticities. The nature of the N-substituent, such as the butyl group in this compound, can affect the solubility of the monomer and the resulting polymer, as well as the stability of the Lewis acid-monomer complex. Research on related systems suggests that the choice of Lewis acid is crucial and is often tailored to the specific monomer and desired polymer properties.
Development of Organocatalysts based on Oxazolidinone Scaffolds
The rigid, chiral environment provided by the oxazolidinone ring has made it an attractive scaffold for the development of organocatalysts. These catalysts are entirely organic molecules that can promote chemical reactions with high efficiency and stereoselectivity.
Chiral oxazolidinones are pivotal in asymmetric synthesis, including in enantioselective epoxidation reactions. nih.govresearchgate.net They can function as chiral auxiliaries, where the stereochemical information is transferred from the auxiliary to the substrate, or as the core of a chiral catalyst. nih.govnih.gov While direct catalytic applications of this compound in epoxidation are not widely reported, the principles established with other oxazolidinone-based catalysts provide a framework for its potential use.
In one approach, a chiral oxazolidinone can be derivatized to create a ligand for a metal-based epoxidation catalyst. Alternatively, the oxazolidinone itself can be part of a purely organic catalyst system. For instance, an oxazolidinone-containing ketone could act as a catalyst in dioxirane-mediated epoxidations. The N-butyl group would primarily influence the solubility and steric bulk of such a catalyst, which could in turn affect its catalytic activity and selectivity. Research in this area has demonstrated that catalytically formed chiral oxazolidine (B1195125) auxiliaries can be effective in controlling the facial selectivity of epoxidation reactions. nih.gov
Analytical Methodologies for Oxazolidinone Research
The analysis of oxazolidinones and their reaction products is crucial for research and development. A variety of analytical techniques are employed for their separation, identification, and quantification.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are powerful techniques for the analysis and purification of oxazolidinones. sielc.commdpi.com These methods are widely used to monitor reaction progress, assess product purity, and isolate impurities.
A reverse-phase HPLC method has been described for a structurally similar compound, Oxazolidine, 3-butyl-2-(1-ethylpentyl)-, which indicates a viable approach for the analysis of this compound. sielc.com Such a method would typically employ a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acidic modifier like phosphoric or formic acid to improve peak shape. sielc.com For faster analysis times, UPLC methods with smaller particle size columns (e.g., sub-2 µm) can be utilized. sielc.comresearchgate.net These chromatographic methods are also scalable for preparative separations to isolate impurities or the main product. sielc.com
Table 1: Illustrative HPLC Method Parameters for Oxazolidinone Analysis
| Parameter | Value |
| Column | C18 Reverse-Phase |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
This table represents a typical starting point for method development and may require optimization for specific applications.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds. For the analysis of this compound, GC-MS can provide information about its molecular weight and fragmentation pattern, which is useful for structural elucidation and identification.
Table 2: Predicted Key Mass Fragments for this compound in GC-MS (EI)
| m/z (mass-to-charge ratio) | Predicted Fragment |
| 143 | [M]+ (Molecular Ion) |
| 86 | [M - C4H9]+ |
| 57 | [C4H9]+ |
| 43 | [C3H7]+ |
This table is predictive and based on common fragmentation patterns. Actual fragmentation may vary.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
